4-Butoxypiperidine

Description

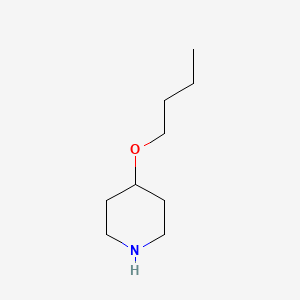

Structure

3D Structure

Properties

IUPAC Name |

4-butoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPJZKQGJWZWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626078 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-10-1 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Butoxypiperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-Butoxypiperidine, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct extensive literature on 4-Butoxypiperidine is not abundant, this document synthesizes foundational chemical principles, data from closely related analogues, and predictive analyses to offer a robust working knowledge of its core characteristics. We will delve into its chemical identity, a detailed synthetic protocol, predicted physicochemical and spectroscopic properties, safety considerations, and its potential role as a valuable scaffold in the synthesis of novel therapeutic agents.

Core Chemical Identity

4-Butoxypiperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The substituent at the 4-position is a butoxy group (-O-(CH₂)₃CH₃), which imparts specific lipophilic and hydrogen bond accepting properties.

| Identifier | Value | Source |

| CAS Number | 88536-10-1 | [1] |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.25 g/mol | [1] |

| SMILES | CCCCOC1CCNCC1 | [2] |

| InChI | InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | [2] |

Synthesis of 4-Butoxypiperidine

The most logical and established method for the synthesis of 4-Butoxypiperidine is via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this context, the synthesis would commence from a suitable 4-hydroxypiperidine precursor. To prevent undesired N-alkylation at the piperidine nitrogen, it is crucial to employ an N-protected starting material, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) protecting group is stable under the basic conditions of the ether synthesis and can be readily removed in a subsequent acidic step.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Boc-4-butoxypiperidine

This step involves the O-alkylation of N-Boc-4-hydroxypiperidine with a suitable butyl halide.

-

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

1-Bromobutane (or 1-iodobutane) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-butoxypiperidine, which can be purified by flash column chromatography on silica gel.

-

Step 2: Deprotection to Yield 4-Butoxypiperidine

This step involves the removal of the Boc protecting group under acidic conditions.

-

Materials:

-

N-Boc-4-butoxypiperidine (1.0 eq)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve N-Boc-4-butoxypiperidine (1.0 eq) in DCM.

-

Add an excess of TFA (e.g., 5-10 equivalents) or a saturated solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in water and basify to a pH > 12 with a NaOH solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, 4-Butoxypiperidine.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-Butoxypiperidine.

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-Butoxypiperidine is limited. The following properties are predicted based on its structure and data from analogous compounds, such as piperidine and 3-butoxypiperidine.[3][4][5]

| Property | Predicted Value | Notes |

| Boiling Point | ~210-220 °C | Based on the predicted value for 3-butoxypiperidine (215.4±33.0 °C).[3] |

| Density | ~0.90 g/cm³ | Based on the predicted value for 3-butoxypiperidine (0.90±0.1 g/cm³).[3] |

| Solubility | Miscible with water and many organic solvents. | Expected due to the presence of the polar amine group and the ether linkage. |

| pKa | ~9.4 | The piperidine nitrogen is basic. Based on the predicted pKa for 3-butoxypiperidine.[3] |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Butoxypiperidine is expected to show distinct signals corresponding to the butyl chain and the piperidine ring protons.

-

~3.4-3.6 ppm (m, 1H): The proton on the carbon bearing the ether oxygen (C4-H).

-

~3.4 ppm (t, 2H): The -O-CH₂- protons of the butyl group.

-

~3.0-3.2 ppm (m, 2H) & ~2.5-2.7 ppm (m, 2H): The axial and equatorial protons on the carbons adjacent to the nitrogen (C2-H, C6-H).

-

~1.8-2.0 ppm (m, 2H) & ~1.4-1.6 ppm (m, 2H): The axial and equatorial protons on the C3 and C5 carbons of the piperidine ring.

-

~1.5-1.6 ppm (m, 2H): The -O-CH₂-CH₂- protons of the butyl group.

-

~1.3-1.4 ppm (sextet, 2H): The -CH₂-CH₃ protons of the butyl group.

-

~0.9 ppm (t, 3H): The terminal methyl protons (-CH₃) of the butyl group.

-

A broad singlet (variable position): The N-H proton, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine unique carbon environments in the molecule.

-

~75-77 ppm: C4 of the piperidine ring (attached to oxygen).

-

~69-71 ppm: -O-CH₂- of the butyl group.

-

~45-47 ppm: C2 and C6 of the piperidine ring.

-

~32-34 ppm: C3 and C5 of the piperidine ring.

-

~31-33 ppm: -O-CH₂-CH₂- of the butyl group.

-

~19-21 ppm: -CH₂-CH₃ of the butyl group.

-

~13-15 ppm: Terminal -CH₃ of the butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the amine, ether, and alkane functionalities.

-

3300-3500 cm⁻¹ (weak to medium, broad): N-H stretching vibration.

-

2850-3000 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.[6]

-

1450-1470 cm⁻¹: C-H bending vibrations.[6]

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

m/z 157: Molecular ion [M]⁺.

-

m/z 156: [M-H]⁺, a common fragmentation for amines.

-

m/z 100: Loss of the butoxy group ([M - 57]⁺).

-

m/z 84: Fragmentation of the piperidine ring.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9]

-

Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage. Likely harmful if swallowed or inhaled. Piperidine itself is flammable.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets. The introduction of a butoxy group at the 4-position, as in 4-Butoxypiperidine, offers several strategic advantages for drug design:

-

Modulation of Physicochemical Properties: The butoxy group increases the lipophilicity (logP) of the piperidine core compared to its hydroxyl analogue. This can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate, potentially improving absorption and distribution.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other more labile functional groups.

-

Hydrogen Bond Acceptor: The oxygen atom of the butoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

-

Versatile Synthetic Handle: The piperidine nitrogen can be further functionalized (e.g., via N-alkylation or N-arylation) after the butoxy group is in place, allowing for the creation of diverse chemical libraries for screening.

The 4-alkoxypiperidine motif can be found in various classes of therapeutic agents, including those targeting the central nervous system, kinase inhibitors, and receptor antagonists. 4-Butoxypiperidine, therefore, represents a valuable, commercially available building block for the synthesis of novel compounds in hit-to-lead and lead optimization campaigns.

Logical Relationship Diagram

Caption: Role of 4-Butoxypiperidine in drug discovery.

References

-

Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PubChemLite. 4-butoxypiperidine (C9H19NO). [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). [Link]

-

University of Puget Sound. 13C-NMR. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025-08-05). [Link]

-

SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

-

NIH. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. (2021-03-25). [Link]

-

NIST WebBook. 4-Hydroxypiperidine. [Link]

-

ResearchGate. ¹H–NMR spectra of (A) 4,4′-trimethylenedipiperidine, (B) 1,4-butanediol diacrylate, and (C) PEG-PAEs. [Link]

-

PubChem. Piperidine. [Link]

-

PubMed. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025-08-07). [Link]

-

NPTEL. 13C NMR spectroscopy. [Link]

-

ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... [Link]

-

NIST WebBook. Piperidine, 4-propyl-. [Link]

-

NIST WebBook. Piperidine. [Link]

-

NIST WebBook. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

-

UCLA Chemistry and Biochemistry. IR Chart. [Link]

-

LookChem. Cas 946725-65-1,3-BUTOXYPIPERIDINE. [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

-

YouTube. Medicinal Chemistry II | Thiazides, Loop Diuretics and Potassium Sparing Diuretics. (2021-08-22). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-butoxypiperidine (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 3. 946725-65-1 CAS MSDS (3-BUTOXYPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Butoxypiperidine

Introduction

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for the design of novel therapeutic agents. Among these, the piperidine ring is a highly privileged structure, present in numerous clinically approved drugs.[1] Its three-dimensional geometry allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3] 4-Butoxypiperidine, a derivative featuring a butyl ether linkage at the C4 position, represents an important building block in this class. The introduction of the butoxy group significantly modulates the lipophilicity and hydrogen bonding capacity of the parent piperidine scaffold, making its physicochemical properties a critical area of study for drug development professionals.

This technical guide offers a comprehensive examination of the core physicochemical properties of 4-Butoxypiperidine. Moving beyond a simple datasheet, this document provides field-proven, step-by-step experimental protocols for determining key parameters like pKa, LogP, and solubility. The causality behind experimental choices is explained, and the relationship between these fundamental properties and a compound's ultimate biological fate is explored, providing researchers with the foundational knowledge required for its effective application in drug discovery and development pipelines.

Chemical Identity and Structure

-

IUPAC Name: 4-butoxypiperidine

-

Molecular Formula: C₉H₁₉NO[4]

-

CAS Number: 88536-10-1[5]

-

Canonical SMILES: CCCCOC1CCNCC1[4]

-

Molecular Structure:

Core Physicochemical Properties

The utility of a chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate how the molecule will behave in biological systems, influencing everything from its absorption and distribution to its metabolic stability and target engagement. The key properties for 4-Butoxypiperidine are summarized below.

| Property | Value | Source(s) | Significance in Drug Development |

| Molecular Weight | 157.26 g/mol | [4] | Influences diffusion rates and overall size, a key parameter in "rule-of-five" guidelines for oral bioavailability. |

| Boiling Point | ~215.4 °C (Predicted) | [6] | Indicates volatility and is important for purification (distillation) and handling. |

| Density | ~0.90 g/cm³ (Predicted) | [6] | Useful for formulation and process chemistry calculations. |

| pKa (Piperidine Nitrogen) | ~9.41 (Predicted) | [6] | Governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and target binding. |

| LogP (Octanol-Water) | ~1.5 (Predicted, XlogP) | [4] | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic clearance. |

| Appearance | Liquid (Typical) | N/A | Basic physical state at standard temperature and pressure. |

| Solubility | Miscible with water and common organic solvents (inferred from related structures). | [7] | Crucial for formulation, in vitro assay design, and absorption. Poor solubility can be a major hurdle in development.[8] |

Experimental Determination of Key Properties

Accurate, empirical determination of physicochemical properties is a cornerstone of drug discovery. The following sections provide detailed, self-validating protocols for measuring the most critical parameters for a molecule like 4-Butoxypiperidine.

pKa Determination by Potentiometric Titration

Expertise & Causality: The pKa, or acid dissociation constant, of the piperidine nitrogen is arguably its most important feature. It dictates the ratio of the charged (protonated) to uncharged (neutral) form at a given pH. This ratio profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[9][10] For a basic compound like 4-Butoxypiperidine, we titrate an acidified solution of the compound with a strong base. The inflection point of the resulting sigmoid curve, where the base has neutralized half of the protonated piperidine, corresponds to the pKa.[11]

Experimental Protocol:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[11][12]

-

Sample Preparation: Accurately prepare a ~1 mM solution of 4-Butoxypiperidine in deionized water. To ensure the compound is fully protonated at the start, acidify the solution to pH ~2.0 with 0.1 M Hydrochloric Acid (HCl).[11][12]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M Potassium Chloride (KCl), to maintain a constant ionic strength throughout the titration. This minimizes fluctuations in activity coefficients.[11][12]

-

Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[11] Immerse the calibrated pH electrode and begin titrating with standardized 0.1 M Sodium Hydroxide (NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point, which is identified as the inflection point of the sigmoid curve.[11]

Caption: Workflow for pKa determination via potentiometric titration.

LogP Determination by the Shake-Flask Method (OECD 107)

Expertise & Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a critical predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown. The shake-flask method, as described in OECD Guideline 107, is the traditional and most reliable method for determining LogP for values in the range of -2 to 4.[13][14] It involves directly measuring the equilibrium concentrations of the analyte in two immiscible phases, providing a true thermodynamic value.

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. This ensures the two phases are in equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of 4-Butoxypiperidine in n-octanol. The concentration should be low enough (not more than 0.01 mol/L) to avoid self-association.[15]

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol containing the test substance with a precise volume of the pre-saturated water. The volume ratio should be adjusted based on the expected LogP.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically a few hours). Gentle shaking is preferred to avoid the formation of emulsions that can be difficult to break.

-

Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and prevent cross-contamination of the layers.[14]

-

Quantification: Accurately determine the concentration of 4-Butoxypiperidine in both the n-octanol and aqueous phases using a suitable analytical method (e.g., GC-MS or LC-MS/MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater). The final LogP is the base-10 logarithm of this value: LogP = log10(Coctanol / Cwater).

-

Validation: The experiment should be performed in duplicate or triplicate to ensure the result is reproducible. The total amount of substance recovered from both phases should be compared to the initial amount to check for mass balance.[14][15]

Thermodynamic Solubility Determination

Expertise & Causality: Aqueous solubility is a critical property that influences a drug's dissolution rate in the gastrointestinal tract and its suitability for intravenous formulation.[8] A compound must be in solution to be absorbed. Thermodynamic solubility measures the true equilibrium concentration of a compound in a solvent, representing the maximum amount that can be dissolved.[16] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true value. The shake-flask or slurry method is the definitive approach for this measurement.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid or liquid 4-Butoxypiperidine to a vial containing a precise volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved material is essential to ensure saturation is reached.[16]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[16][17]

-

Phase Separation: After incubation, the samples must be filtered or centrifuged to remove all undissolved solids. Filtration through a low-binding filter (e.g., PVDF) is common.[18]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a sensitive analytical method like LC-MS/MS.[18][19] A calibration curve prepared from known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as µg/mL or µM.[18] The pH of the solution should also be measured and reported, as solubility can be highly pH-dependent for ionizable compounds.[8]

Relationship of Physicochemical Properties to ADME

The physicochemical properties measured in the lab are not abstract values; they are direct inputs into predicting a compound's in vivo behavior. The interplay between pKa, LogP, and solubility is central to the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Caption: Influence of core physicochemical properties on ADME.

-

Absorption: For oral drugs, absorption from the gut requires a balance. The drug must first dissolve (governed by Solubility ) and then permeate the lipid bilayer of the gut wall. Permeation is favored by higher LogP (lipophilicity) and the presence of the neutral, uncharged form of the molecule (governed by pKa relative to gut pH).

-

Distribution: Once in the bloodstream, a drug's distribution into tissues is also influenced by LogP . Highly lipophilic compounds may partition extensively into fatty tissues and cross the blood-brain barrier. Conversely, high LogP often leads to increased binding to plasma proteins like albumin, reducing the free concentration of the drug available to act on its target.

-

Metabolism: The primary site of drug metabolism is the liver. Lipophilic compounds (high LogP ) are more readily taken up by hepatocytes and are more likely to be substrates for cytochrome P450 (CYP) enzymes, leading to faster clearance.

-

Excretion: The kidneys are the primary route of excretion for many drugs. Polar, water-soluble compounds are more readily excreted in urine. The pKa is critical here; if a drug's pKa causes it to be ionized in the urine, it is less likely to be reabsorbed back into the bloodstream (a phenomenon known as "ion trapping"), thus enhancing its elimination.

Conclusion

4-Butoxypiperidine is a valuable chemical scaffold whose utility in drug discovery is deeply rooted in its fundamental physicochemical properties. Its basicity, conferred by the piperidine nitrogen (pKa), and its lipophilicity, modulated by the butyl ether chain (LogP), create a unique profile that must be precisely characterized. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design. By employing robust experimental methodologies as detailed in this guide, researchers can generate the high-quality data needed to predict and optimize the pharmacokinetic behavior of molecules derived from this versatile building block, ultimately accelerating the journey from chemical concept to clinical candidate.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Vasilevsky, I. V., & Kutyashev, I. B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536. Retrieved from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

-

Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development (Vol. 1, pp. 1-28). National Institutes of Health. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8059-8065. Retrieved from [Link]

-

PubChem. (n.d.). 4-butoxypiperidine. Retrieved from [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. PubChemLite - 4-butoxypiperidine (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 5. 88536-10-1|4-Butoxypiperidine|BLD Pharm [bldpharm.com]

- 6. 946725-65-1 CAS MSDS (3-BUTOXYPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. evotec.com [evotec.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. govinfo.gov [govinfo.gov]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. enamine.net [enamine.net]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Introduction to 4-Butoxypiperidine and Spectroscopic Characterization

An In-Depth Technical Guide to the Spectral Analysis of 4-Butoxypiperidine

This guide provides a comprehensive analysis of the expected spectral data for 4-butoxypiperidine, a key intermediate in pharmaceutical research and development. As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to identify, characterize, and ensure the quality of 4-butoxypiperidine and related compounds.

4-Butoxypiperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding its substitution pattern is critical for determining its biological activity and safety profile.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of such molecules. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data anticipated for 4-butoxypiperidine.

The molecular structure of 4-butoxypiperidine is presented below, with atoms numbered for clarity in the subsequent spectral analysis.

Caption: Plausible mass spectrometry fragmentation pathway for 4-butoxypiperidine.

Part 4: Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 4-butoxypiperidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small drop of neat liquid 4-butoxypiperidine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of 4-butoxypiperidine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (EI-MS): For fragmentation analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is often used. The sample would be injected into the GC, and the mass spectrum of the eluting compound would be recorded.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 4-butoxypiperidine. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a starting point for the practical acquisition of this critical data, ensuring the integrity and reliability of research and development endeavors in the pharmaceutical sciences.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

-

PubChem. (n.d.). 4-butoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Glatz, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [Link]

-

Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Theoretical and Computational-Driven Discovery of 4-Butoxypiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This technical guide provides a comprehensive exploration of 4-Butoxypiperidine, a representative yet underexplored derivative, from a theoretical and computational standpoint. We delve into its structural nuances, predictive modeling of its physicochemical properties, and its potential as a versatile building block in drug discovery. This document serves as a roadmap for researchers, offering validated computational protocols, data interpretation frameworks, and a projection of its therapeutic possibilities.

Introduction: The Piperidine Scaffold in a Modern Drug Discovery Context

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design, appearing in over twenty classes of pharmaceuticals.[1][3] Its prevalence stems from a combination of desirable properties:

-

Structural Versatility: The saturated, sp³-hybridized nature of the piperidine ring allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target engagement.

-

Favorable Physicochemical Properties: The piperidine moiety can enhance a molecule's aqueous solubility and modulate its lipophilicity, crucial parameters for favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]

-

Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved in vivo half-life of drug candidates.[2]

4-Butoxypiperidine, with its ether linkage at the 4-position, introduces a unique combination of lipophilicity and potential hydrogen bond accepting capabilities, making it an intriguing candidate for probing receptor binding pockets. Understanding its conformational preferences and electronic properties through computational methods is paramount to unlocking its full potential in rational drug design.

Synthesis and Spectroscopic Characterization of 4-Butoxypiperidine

While specific literature on the synthesis of 4-Butoxypiperidine is not abundant, its preparation can be reliably inferred from established methods for analogous 4-alkoxypiperidines. A common and efficient route involves the Williamson ether synthesis, starting from a protected 4-hydroxypiperidine.

General Synthetic Protocol

A plausible synthetic route for 4-Butoxypiperidine is outlined below. This protocol is a self-validating system, with each step yielding a product that can be characterized to confirm the reaction's success before proceeding.

Step 1: N-Protection of 4-Hydroxypiperidine

The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[4]

-

Reactants: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or potassium carbonate), and a solvent (e.g., methanol or dichloromethane).[4]

-

Procedure:

-

Dissolve 4-hydroxypiperidine and the base in the chosen solvent.

-

Cool the mixture to 0°C.

-

Slowly add a solution of (Boc)₂O in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by removing the solvent, extracting with an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.

-

Purify the product (N-Boc-4-hydroxypiperidine) by column chromatography.[4]

-

Step 2: Williamson Ether Synthesis

The hydroxyl group of N-Boc-4-hydroxypiperidine is then alkylated with a butyl halide.

-

Reactants: N-Boc-4-hydroxypiperidine, a strong base (e.g., sodium hydride), 1-bromobutane, and an aprotic polar solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine in the solvent under an inert atmosphere.

-

Carefully add sodium hydride to the solution to deprotonate the hydroxyl group.

-

Add 1-bromobutane and stir the reaction, possibly with gentle heating, until completion.

-

Quench the reaction carefully with water.

-

Extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield N-Boc-4-butoxypiperidine.

-

Step 3: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, 4-Butoxypiperidine.

-

Reactants: N-Boc-4-butoxypiperidine, a strong acid (e.g., trifluoroacetic acid or hydrochloric acid), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve N-Boc-4-butoxypiperidine in the solvent.

-

Add the strong acid and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Neutralize the reaction mixture with a base.

-

Extract the product, wash, dry, and purify to obtain 4-Butoxypiperidine.

-

Spectroscopic Characterization

The identity and purity of the synthesized 4-Butoxypiperidine should be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the butoxy chain protons (triplet for the terminal methyl, multiplets for the methylene groups), and a broad singlet for the N-H proton. Chemical shifts and coupling patterns will be indicative of the structure. |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring and the butoxy side chain. The number of unique signals will confirm the symmetry of the molecule. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C stretching (around 1050-1150 cm⁻¹).[5][6][7] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 4-Butoxypiperidine (C₉H₁₉NO, M.W. = 157.25 g/mol ). Fragmentation patterns can further confirm the structure. |

Theoretical and Computational Studies of 4-Butoxypiperidine

Computational chemistry provides invaluable insights into the structure-activity relationships of molecules like 4-Butoxypiperidine, guiding the design of novel therapeutics.[2][8]

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional conformation. For 4-Butoxypiperidine, the orientation of the butoxy group (axial vs. equatorial) on the piperidine ring is of paramount importance.

-

Methodology: Quantum chemical calculations are employed to determine the relative energies of different conformers.[8] Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a robust method for these calculations.[9][10]

-

Protocol:

-

Build the initial 3D structures of the axial and equatorial conformers of 4-Butoxypiperidine.

-

Perform geometry optimization for each conformer to find the lowest energy structure.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies).

-

Compare the calculated energies of the conformers to determine their relative stability. The influence of solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[11]

-

-

Expected Outcome: For monosubstituted piperidines, the substituent generally prefers the equatorial position to minimize steric hindrance. However, stereoelectronic effects, such as hyperconjugation, can sometimes favor the axial conformer.[11][12] The butoxy group is expected to predominantly adopt the equatorial conformation.

Caption: Workflow for Conformational Analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into potential biological targets and binding interactions.[8]

-

Methodology: A variety of software packages are available for molecular docking (e.g., AutoDock, Glide, GOLD). The general process involves preparing the ligand and receptor structures, defining the binding site, and running the docking simulation.

-

Protocol:

-

Obtain the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 4-Butoxypiperidine ligand by generating its 3D coordinates and assigning charges.

-

Define the binding site on the protein, typically a known active site or a predicted binding pocket.

-

Run the docking simulation to generate a series of possible binding poses.

-

Analyze the results based on the docking score and the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and characterizing key interactions over time.[8]

-

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

-

Protocol:

-

Use the best-ranked pose from molecular docking as the starting structure for the MD simulation.

-

Solvate the complex in a water box and add counter-ions to neutralize the system.

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it.

-

Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds).

-

Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.

-

Caption: Computational Drug Discovery Workflow.

Potential Applications in Drug Discovery

The 4-substituted piperidine motif is present in a wide range of biologically active compounds, suggesting that 4-Butoxypiperidine could serve as a valuable scaffold for developing novel therapeutics.[13][14][15]

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs feature the piperidine ring. The lipophilicity of the butoxy group may enhance blood-brain barrier permeability.

-

Antimicrobial Agents: Piperidine derivatives have shown promising antibacterial and antifungal activities.[15][16] The 4-butoxy substituent could be explored for its contribution to antimicrobial potency.

-

Kinase Inhibitors: The 4-hydroxypiperidine moiety is frequently used in kinase inhibitors to improve solubility and provide a key interaction point.[4] The ether oxygen in 4-Butoxypiperidine could act as a hydrogen bond acceptor in a similar fashion.

Conclusion

4-Butoxypiperidine represents a simple yet promising scaffold for the development of novel therapeutic agents. The theoretical and computational methodologies outlined in this guide provide a robust framework for exploring its conformational landscape, predicting its interactions with biological targets, and guiding its derivatization for lead optimization. By integrating these in silico approaches with traditional synthetic and pharmacological studies, researchers can accelerate the discovery of new and effective medicines based on the versatile 4-Butoxypiperidine core.

References

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available from: [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central (PMC). Available from: [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available from: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]

-

Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed. Available from: [Link]

-

Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer. SpringerLink. Available from: [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available from: [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central (PMC). Available from: [Link]

-

Molecular Modelling in Bioactive Peptide Discovery and Characterisation. MDPI. Available from: [Link]

-

Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. Available from: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. PubMed Central (PMC). Available from: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available from: [Link]

-

4D- quantitative structure-activity relationship modeling: making a comeback. PubMed. Available from: [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. lehigh.edu [lehigh.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. encyclopedia.pub [encyclopedia.pub]

The Ascendancy of the 4-Butoxypiperidine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Piperidine Ring and its 4-Substituted Analogs

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be strategically modified to fine-tune the physicochemical and pharmacological properties of a drug candidate.[1] The piperidine ring's ability to modulate lipophilicity, aqueous solubility, and hydrogen bonding capacity, coupled with its metabolic stability, enhances the "drug-likeness" of molecules, facilitating their transport across biological membranes and improving their pharmacokinetic profiles.[1]

Among the myriad of possible substitution patterns, the 4-position of the piperidine ring has proven to be a particularly fruitful site for chemical elaboration. This guide focuses on a specific and increasingly important 4-substituted variant: the 4-butoxypiperidine scaffold. We will delve into the synthetic rationale, key applications, and the underlying structure-activity relationships (SAR) that make this moiety a compelling choice for researchers in drug discovery and development.

Synthetic Strategies: Accessing the 4-Butoxypiperidine Core

The most direct and widely adopted method for the synthesis of 4-butoxypiperidine is through the Williamson ether synthesis, starting from a readily available 4-hydroxypiperidine precursor. To ensure regioselectivity and avoid undesired N-alkylation, the piperidine nitrogen is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group.

Workflow for the Synthesis of N-Boc-4-Butoxypiperidine

The synthesis can be conceptualized as a three-step process, starting from 4-hydroxypiperidine.

Caption: Synthetic route to N-Boc-4-butoxypiperidine.

Experimental Protocol: Synthesis of N-Boc-4-Butoxypiperidine

Step 1: Protection of 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a base (e.g., triethylamine or potassium carbonate, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-hydroxypiperidine, which can be purified by column chromatography or recrystallization.

Step 2: O-Alkylation to form the Butoxy Ether

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The reaction will generate hydrogen gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add 1-bromobutane (1.2 eq) dropwise.

-

Let the reaction mixture slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-Boc-4-butoxypiperidine.

The N-Boc protecting group can then be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free 4-butoxypiperidine, which can be further functionalized at the nitrogen atom.

The 4-Butoxy Group: A Tool for Modulating Physicochemical Properties

The introduction of a butoxy group at the 4-position of the piperidine ring has several important implications for the molecule's properties:

-

Increased Lipophilicity: The butyl chain significantly increases the lipophilicity of the scaffold compared to a hydroxyl or even a methoxy group. This can enhance membrane permeability and oral bioavailability.

-

Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, which can be a critical interaction with a biological target.

-

Conformational Effects: The bulk of the butoxy group can influence the conformational preference of the piperidine ring, which may be important for orienting other substituents for optimal target binding.

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than an ester or other more labile functional groups.

Applications in Medicinal Chemistry: The 4-Alkoxypiperidine Scaffold in Action

While specific examples of drugs containing the 4-butoxypiperidine moiety are not as prevalent in publicly available literature as other analogs, the closely related 4-alkoxypiperidine scaffold has been explored in several therapeutic areas. The principles guiding the use of these scaffolds are directly applicable to 4-butoxypiperidine.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter T-cells.[3] Small molecule antagonists of CCR5 can block this interaction and prevent viral entry.[4] The piperidine scaffold is a common feature in many CCR5 antagonists. Structure-activity relationship (SAR) studies have shown that substitution at the 4-position of the piperidine ring is critical for potent activity. While many reported CCR5 antagonists feature a 4-amino or 4-hydroxy-4-aryl substitution, the exploration of 4-alkoxy derivatives represents a logical extension of these efforts to optimize pharmacokinetic properties. The increased lipophilicity of a butoxy group could potentially enhance cell penetration and duration of action.

Caption: Mechanism of CCR5 antagonists in preventing HIV entry.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology.[5] Many kinase inhibitors incorporate heterocyclic scaffolds to interact with the ATP-binding site of the enzyme.[6] The piperidine ring is often used to orient functional groups that form key interactions with the kinase. The 4-position provides a vector for substituents to probe different regions of the binding pocket. A 4-butoxy group could occupy a hydrophobic pocket, potentially increasing potency and selectivity.

Opioid Receptor Modulators for Pain Management

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor modulators.[7] The hydroxyl group often forms a critical hydrogen bond with the receptor. Replacing the hydroxyl with a butoxy group would eliminate this hydrogen bond donation capability but would introduce a hydrogen bond acceptor and increase lipophilicity. This modification could alter the selectivity profile for mu, delta, and kappa opioid receptors or could be explored in the design of positive allosteric modulators (PAMs), a newer class of drugs that enhance the effect of endogenous opioids.[8][]

Structure-Activity Relationship (SAR) Considerations

When incorporating a 4-butoxypiperidine scaffold, medicinal chemists should consider the following SAR principles:

| Modification | Rationale | Potential Outcome |

| Chain Length of the Alkoxy Group | Probing the size and hydrophobicity of the binding pocket. | Shorter or longer chains may improve or diminish potency and selectivity. |

| Branching of the Alkoxy Group | Introducing steric bulk to influence binding and conformation. | May enhance selectivity or introduce chirality. |

| Substitution on the Piperidine Nitrogen | Modulating basicity, polarity, and introducing additional binding interactions. | Crucial for tuning potency, selectivity, and pharmacokinetic properties. |

| Stereochemistry at other positions | Introducing chirality to optimize interactions with the target. | Can lead to significant differences in activity between enantiomers. |

A patent for 4-(naphthalenyloxy)piperidine derivatives highlights the exploration of larger, more complex alkoxy groups at the 4-position, suggesting that this site can accommodate significant bulk and that these larger groups can contribute to the overall pharmacological profile.[10]

Conclusion

The 4-butoxypiperidine scaffold, and the broader class of 4-alkoxypiperidines, represent a valuable and somewhat underexplored area in medicinal chemistry. Its straightforward synthesis from readily available precursors and its ability to confer desirable physicochemical properties make it an attractive building block for drug discovery programs. By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, the 4-butoxypiperidine core has the potential to unlock new therapeutic opportunities across a range of diseases.

References

- CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.

- Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. (2001). Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479.

- 4-(naphthalenyloxy)piperidine derivatives,their preparation and pharmaceutical compositions containing some of same. (n.d.). Google Patents.

-

CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. (n.d.). PubMed. Retrieved from [Link]

- Substituted 4-benzyl and 4-benzoyl piperidine derivates. (n.d.). Google Patents.

-

CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]

- Preparation method of piperidine and derivatives thereof. (n.d.). Google Patents.

-

CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (n.d.). PubMed Central. Retrieved from [Link]

- 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19). (n.d.). Google Patents.

- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(1), 42-50.

- 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.

- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.

- Protein kinase B inhibitors. (n.d.). Google Patents.

-

Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. (n.d.). PubMed Central. Retrieved from [Link]

- Protein Kinase Inhibitors. (2025). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 118460.

- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2009). Beilstein Journal of Organic Chemistry, 5, 27.

-

List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). (2023). Drugs.com. Retrieved from [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.

-

4DTK: Novel and selective pan-PIM kinase inhibitor. (2012). National Center for Biotechnology Information. Retrieved from [Link]

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). Journal of Medicinal Chemistry, 47(24), 6070-6081.

-

How opioid receptors work? | Pharmacology. (2025). YouTube. Retrieved from [Link]

-

Structure-guided allosteric modulation of the delta opioid receptor. (2025). R Discovery. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IL60593A - 4-(naphthalenyloxy)piperidine derivatives,their preparation and pharmaceutical compositions containing some of same - Google Patents [patents.google.com]

The Discovery and Development of Novel 4-Alkoxypiperidine Derivatives: A Technical Guide for Medicinal Chemists

Foreword: The Enduring Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful drugs and biologically active natural products.[1][2] Its conformational flexibility, basic nitrogen atom which is typically protonated at physiological pH, and its capacity for substitution at multiple positions make it an exceptionally versatile building block for engaging with a diverse range of biological targets. This guide focuses on a specific, yet highly promising subclass: 4-alkoxypiperidine derivatives. The introduction of an ether linkage at the 4-position offers a unique combination of properties, including the potential for hydrogen bond acceptance, modulation of lipophilicity, and the ability to orient appended functionalities in specific vectors within a receptor binding pocket. This document provides an in-depth technical exploration of the synthesis, characterization, and structure-activity relationships (SAR) of novel 4-alkoxypiperidine derivatives, intended for researchers and professionals engaged in the intricate process of drug discovery and development.

I. Strategic Synthesis of the 4-Alkoxypiperidine Core: Methodologies and Mechanistic Considerations

The cornerstone of any drug discovery campaign is the efficient and versatile synthesis of the core scaffold. For 4-alkoxypiperidine derivatives, the primary precursor is the readily available 4-hydroxypiperidine, which can be prepared from 4-piperidone hydrochloride hydrate.[3] The hydroxyl group at the 4-position serves as a synthetic handle for the introduction of the crucial alkoxy moiety. Two principal synthetic strategies are widely employed: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods is often dictated by the nature of the alcohol to be introduced and the desired stereochemical outcome.

A. The Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a robust and time-honored method for forming ether linkages.[4][5][6] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a leaving group on an alkyl halide or sulfonate.

Reaction Causality: This method is favored for its operational simplicity and the use of relatively inexpensive reagents. The key to a successful Williamson ether synthesis lies in the generation of the piperidin-4-oxide nucleophile. This is typically achieved by treating an N-protected 4-hydroxypiperidine with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[7] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the hydroxyl group without competing side reactions. The subsequent SN2 reaction with a primary alkyl halide or tosylate is generally efficient. However, the use of secondary or tertiary halides is disfavored as it can lead to competing E2 elimination reactions, reducing the yield of the desired ether.[6]

Experimental Protocol: Synthesis of N-Boc-4-(benzyloxy)piperidine

-

Preparation of the Alkoxide: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.

-

Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(benzyloxy)piperidine.

Diagram: Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis of a 4-alkoxypiperidine derivative.

B. The Mitsunobu Reaction: Stereochemical Control and Broader Scope

The Mitsunobu reaction offers a powerful alternative for the synthesis of 4-alkoxypiperidine derivatives, particularly when stereochemical inversion is desired or when using less reactive alcohols.[8][9][10] This reaction proceeds via a redox-condensation mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Reaction Causality: The Mitsunobu reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the alcohol, which then attacks the activated phosphonium species to form an oxyphosphonium salt. This salt is an excellent leaving group, which is then displaced by the nucleophile (in this case, the alcohol to be introduced as the alkoxy group) in an SN2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbinol carbon, making it invaluable for stereoselective synthesis.[8] This method is particularly advantageous for coupling with phenols and other acidic alcohols that may not be suitable for the Williamson ether synthesis.

Experimental Protocol: Mitsunobu Synthesis of a 4-Aryloxypiperidine Derivative

-

Reactant Mixture: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to separate the desired 4-aryloxypiperidine derivative from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

Diagram: Mitsunobu Reaction Workflow

Caption: General workflow for the Mitsunobu synthesis of a 4-aryloxypiperidine derivative.

II. Characterization and Purification: Ensuring Compound Integrity

Rigorous characterization and purification are paramount to ensure the integrity of the synthesized 4-alkoxypiperidine derivatives and the reliability of subsequent biological data.

A. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[11][12] Key diagnostic signals include the chemical shift of the proton at the 4-position of the piperidine ring, which will be shifted downfield upon ether formation, and the appearance of signals corresponding to the newly introduced alkoxy group. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

B. Purification Techniques

-